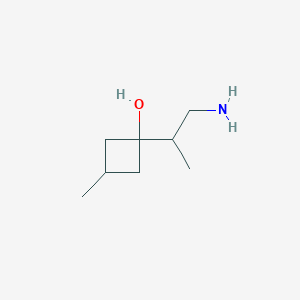![molecular formula C18H24NOP B13171638 (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is a complex organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a phosphoryl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine typically involves multiple steps, starting with the preparation of the tert-butyl phenyl phosphate. This can be achieved through a reaction involving tert-butyl alcohol and phenyl phosphate under acidic conditions
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its phosphoryl group is particularly useful for investigating phosphorylation processes in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and influencing various biochemical pathways . This compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl phenyl carbonate: Shares the tert-butyl and phenyl groups but lacks the phosphoryl group.
Phenylephrine: Contains a phenyl group and an amine but differs in its overall structure and functional groups.
Uniqueness
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is unique due to the presence of the phosphoryl group, which imparts distinct reactivity and biological activity. This differentiates it from other similar compounds and expands its range of applications in various fields.
Eigenschaften
Molekularformel |
C18H24NOP |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine |
InChI |
InChI=1S/C18H24NOP/c1-15(16-11-7-5-8-12-16)19-21(20,18(2,3)4)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,19,20)/t15-,21?/m1/s1 |
InChI-Schlüssel |
RLBMIUWPBJMKRP-RBFZIWAESA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


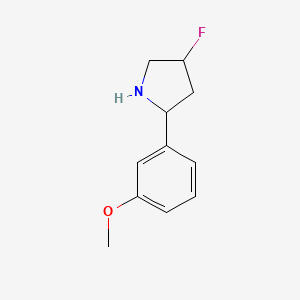
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
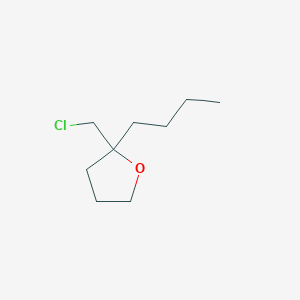
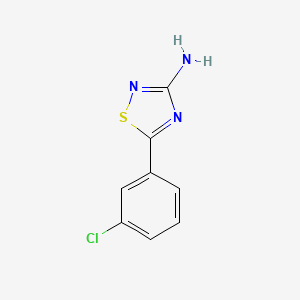
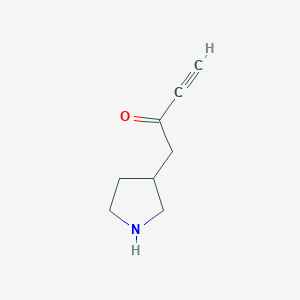
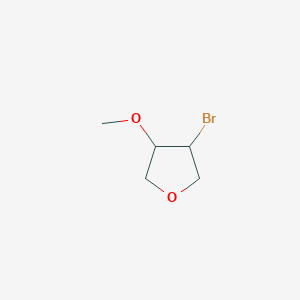
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
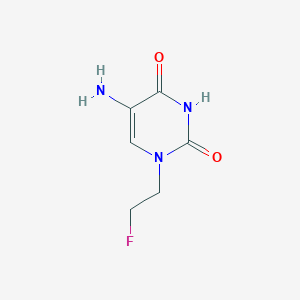
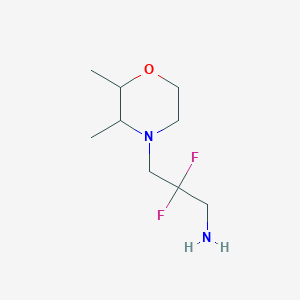
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
